2-methyl-1-propyl-1H-indol-5-amine
Overview
Description
The compound "2-methyl-1-propyl-1H-indol-5-amine" is not directly mentioned in the provided papers. However, the papers do discuss related indole derivatives, which are important in the field of medicinal chemistry due to their pharmacological properties. For instance, the first paper describes the synthesis of a new class of antineoplastic agents based on the indole structure, which shows promise in antitumor activity both in vitro and in vivo . The second paper discusses the synthesis of a new (2,3-dihydro-1H-indol-5-ylmethyl)amine, which is a convenient intermediate for various pharmacologically interesting compounds . Although these papers do not directly address the compound , they provide valuable context for understanding the chemical class to which it belongs.
Synthesis Analysis
The synthesis of indole derivatives typically involves multi-step reactions that may include the Fischer indolization process, as mentioned in the first paper . This process involves the thermal reaction of hydrazones with beta- or alpha-tetralones to produce various indol-1-ones, which can then be further modified. For example, the compounds in the first paper were further transformed by phosphorus oxychloride to yield chloro-substituted indoles, which were then substituted with dialkylaminoalkylamines . Although the exact synthesis of "2-methyl-1-propyl-1H-indol-5-amine" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The papers provided do not offer specific details on the molecular structure of "2-methyl-1-propyl-1H-indol-5-amine," but they do describe structural analyses of related compounds using techniques such as NMR, IR spectroscopy, and mass spectrometry . These techniques are crucial for confirming the structure of synthesized compounds and ensuring the correct placement of substituents on the indole core.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including substitutions, deprotections, and the formation of hydrogen bonds, as indicated in the provided papers. For instance, the first paper describes the substitution of chloro-indoles with amines to yield new compounds . The third paper, while not directly related to indoles, discusses the formation of intermolecular hydrogen bonds in the synthesized material, which is a common feature in many organic compounds that can affect their reactivity and interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely depending on their specific substituents. The papers do not provide detailed information on the properties of "2-methyl-1-propyl-1H-indol-5-amine," but they do mention properties such as solubility, crystallinity, and sensitivity to impact and friction for other compounds . These properties are important for understanding the behavior of the compounds in biological systems and their potential as pharmaceutical agents.
Scientific Research Applications
Pharmacological and Toxicological Profile
While not directly about 2-methyl-1-propyl-1H-indol-5-amine, research has highlighted the importance of studying the pharmacological and toxicological profiles of new psychoactive substances like 5-(2-aminopropyl)indole (5-IT). These studies emphasize the need for detailed knowledge about the chemistry, synthesis, pharmacological and toxicological aspects, and the potential for fatal and toxic consequences of use. Due to the lack of original studies confirming the pharmacological properties and toxicity of substances like 5-IT, it's difficult to specify their physical effects on humans. This highlights the significance of such research in public health challenges and the need for better international collaboration, effective legislation, and community alertness (Katselou et al., 2015).
Organic Chemistry and Catalysis
Although not directly connected to 2-methyl-1-propyl-1H-indol-5-amine, the study of organic compounds like L-Proline showcases the versatility of organic catalysts in chemistry. L-Proline acts as a bifunctional catalyst and is pivotal in different asymmetric syntheses, including Aldol condensation, Mannich reaction, Michael Addition, and others. It's also crucial in synthesizing various heterocyclic skeletons such as coumarin, spiro-oxindoles, and imidazoles. The role of L-Proline and its derivatives as catalysts in multicomponent reactions highlights its application in organic chemistry and its potential as a 'Green catalyst' (Thorat et al., 2022).
Bioactive Compounds and Biomarkers
Research on indolic structure metabolites, including products of microbial biotransformation of aromatic amino acids like tryptophan, is increasingly gaining interest. These metabolites, such as indole-3-acetic acid, indole-3-propionic acid, and others, are associated with gut bacteria and have shown potential as biomarkers in several diseases, including cardiovascular, brain, and gastrointestinal diseases. The analysis of indolic compounds in blood can be used for diagnosis and monitoring the effectiveness of comprehensive treatment approaches, highlighting their significance in medical research and their potential in clinical practice (Beloborodova et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-propylindol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-6-14-9(2)7-10-8-11(13)4-5-12(10)14/h4-5,7-8H,3,6,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSUZHWGZRPMNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298120 | |
Record name | 2-Methyl-1-propyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-propyl-1H-indol-5-amine | |
CAS RN |
883543-99-5 | |
Record name | 2-Methyl-1-propyl-1H-indol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=883543-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-propyl-1H-indol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101298120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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